Acetamide, 2-amino-N-hydroxy-
Overview
Description
Glycine hydroxamate is a hydroxamic acid obtained by formal condensation of the carboxy group of glycine with the amino group of hydroxylamine. It has a role as an EC 1.4.4.2 [glycine dehydrogenase (aminomethyl-transferring)] inhibitor. It is a glycine derivative and a hydroxamic acid.
Biochemical Analysis
Biochemical Properties
Acetamide, 2-amino-N-hydroxy-, plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the acetylation process, such as histone deacetylases (HDACs). The interaction between Acetamide, 2-amino-N-hydroxy-, and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and other proteins . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
Acetamide, 2-amino-N-hydroxy-, exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by Acetamide, 2-amino-N-hydroxy-, can lead to changes in gene expression patterns, resulting in altered cellular behavior . This compound may also impact cellular metabolism by affecting the activity of metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Acetamide, 2-amino-N-hydroxy-, involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound can bind to the active sites of enzymes, such as HDACs, and inhibit their activity . This inhibition can result in the accumulation of acetylated histones and other proteins, thereby affecting gene expression and cellular function. Additionally, Acetamide, 2-amino-N-hydroxy-, may interact with other biomolecules, such as transcription factors and signaling proteins, influencing their activity and downstream effects.
Dosage Effects in Animal Models
The effects of Acetamide, 2-amino-N-hydroxy-, can vary with different dosages in animal models. Studies have shown that low doses of this compound can lead to beneficial effects, such as the inhibition of HDACs and modulation of gene expression . Higher doses may result in toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
Acetamide, 2-amino-N-hydroxy-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, the inhibition of HDACs by Acetamide, 2-amino-N-hydroxy-, can lead to changes in the acetylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell .
Subcellular Localization
The subcellular localization of Acetamide, 2-amino-N-hydroxy-, plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Acetamide, 2-amino-N-hydroxy-, may localize to the nucleus, where it can interact with histones and other nuclear proteins, affecting gene expression and chromatin structure . Additionally, it may be targeted to other organelles, such as the mitochondria, where it can influence metabolic processes and cellular energy production.
Biological Activity
Acetamide, 2-amino-N-hydroxy- (commonly referred to as 2-amino-N-hydroxyacetamide) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for 2-amino-N-hydroxyacetamide is . The compound contains an amino group, a hydroxy group, and an acetamide moiety, contributing to its reactivity and biological activity.
1. Enzyme Inhibition
Research indicates that 2-amino-N-hydroxyacetamide may function as an enzyme inhibitor . Preliminary studies suggest that it can inhibit specific enzymes involved in various metabolic pathways. The mechanism of action likely involves binding to the active sites of these enzymes, thereby preventing substrate interaction and subsequent catalysis.
2. Antimicrobial Properties
The compound has also been shown to possess antimicrobial properties . Studies have indicated its effectiveness against various bacterial strains, making it a candidate for further investigation in drug development aimed at treating infections .
The biological activity of 2-amino-N-hydroxyacetamide is attributed to its ability to interact with specific molecular targets within microbial cells. The hydroxy group may play a critical role in facilitating these interactions, potentially enhancing the compound's binding affinity to target enzymes or receptors .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of 2-amino-N-hydroxyacetamide against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at various concentrations, suggesting its potential utility in clinical settings.
- Enzyme Inhibition Studies : Another research focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit the activity of certain hydrolases and transferases, which are crucial in metabolic processes. This inhibition was quantified using standard enzyme assays, showing a dose-dependent response .
Comparative Analysis
A comparative analysis of related compounds reveals similar biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-Amino-N-hydroxyacetamide | C2H7N3O | Enzyme inhibition, antimicrobial |
2-Amino-N-(propan-2-yl)acetamide | C5H12N2O2 | Enzyme inhibition, antimicrobial |
2-Amino-5-hydroxy-N-(propan-2-yl)benzamide | C10H14N2O3 | Antimicrobial properties |
Properties
IUPAC Name |
2-amino-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-1-2(5)4-6/h6H,1,3H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBCTDQYMZSQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201675 | |
Record name | Acetamide, 2-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-80-4 | |
Record name | Glycinehydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylhydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-amino-N-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYLHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ7J82IFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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